4-Methyl-1,2-oxazole-5-carbonitrile
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Overview
Description
“4-Methyl-1,2-oxazole-5-carbonitrile” is a chemical compound with the linear formula C5H4N2O . It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for many researchers. For instance, a photochemical three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles . Another study highlighted the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .
Molecular Structure Analysis
Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Chemical Reactions Analysis
Oxazole derivatives play a pivotal role in various chemical reactions. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported . Another study highlighted the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, as typical and significant synthetic methods to thiophene derivatives .
Physical And Chemical Properties Analysis
The physical form of “4-Methyl-1,2-oxazole-5-carbonitrile” is liquid . It has a melting point of 60 degrees Celsius and a density of 1.12 .
Scientific Research Applications
Synthesis of Oxazoles
Oxazoles, including 4-Methyl-1,2-oxazole-5-carbonitrile, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Use of Magnetic Nanocomposites as Catalysts
Magnetic nanocomposites have been used as catalysts in the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Biological and Medicinal Properties
Oxazoles have been extensively studied for their many biological and pharmacological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Drug Discovery
The presence of an oxazole ring in drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Herbicidal Activity
In the field of agriculture, oxazole derivatives have been developed to achieve more potent and stable herbicidal activity .
Anti-Biofilm Activities
Newly synthesized oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . They inhibit a significant percentage of biofilm at certain concentrations .
Cytotoxic Activities
Some oxazole derivatives have shown weak cytotoxic activity against tested cancer cell lines .
Fungus-Derived Oxazole Derivatives
Oxazole derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds have shown antimicrobial activity as well as interference with biofilm formation .
Mechanism of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Safety and Hazards
The safety information for “4-Methyl-1,2-oxazole-5-carbonitrile” includes hazard statements H226;H302+H312+H332;H335 and precautionary statements P260;P271;P280 . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
properties
IUPAC Name |
4-methyl-1,2-oxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJMGVRCAXUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2-oxazole-5-carbonitrile |
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